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Abstract
Compound XAC, marketed as XACDURO®, is a novel co-packaged antibacterial agent

approved for the treatment of hospital-acquired bacterial pneumonia (HABP) and ventilator-

associated bacterial pneumonia (VABP) caused by susceptible isolates of Acinetobacter

baumannii-calcoaceticus complex (Acinetobacter). This guide provides a comprehensive

technical overview of XACDURO®, detailing its mechanism of action, summarizing pivotal

clinical trial data, and outlining the experimental protocols used in its evaluation. The

information is intended for researchers, scientists, and drug development professionals

engaged in the fields of infectious diseases and antimicrobial resistance.

Introduction
The emergence of multidrug-resistant (MDR) pathogens, particularly carbapenem-resistant

Acinetobacter baumannii (CRAB), poses a significant threat to global public health. These

infections are associated with high mortality rates and limited therapeutic options. XACDURO®

(sulbactam-durlobactam) is a targeted therapy developed to address this critical unmet medical

need. It combines a β-lactam antibacterial with a novel β-lactamase inhibitor to restore the

activity of sulbactam against resistant strains of Acinetobacter.
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Mechanism of Action
XACDURO®'s efficacy stems from the synergistic action of its two components: sulbactam and

durlobactam.

Sulbactam: A β-lactam antibiotic that exhibits intrinsic bactericidal activity against

Acinetobacter by binding to and inhibiting penicillin-binding proteins (PBPs), specifically

PBP1 and PBP3.[1][2] These enzymes are essential for the synthesis of the bacterial cell

wall. Inhibition of PBPs disrupts peptidoglycan synthesis, leading to cell lysis and death.[1]

Durlobactam: A broad-spectrum β-lactamase inhibitor of the diazabicyclooctane class.[3] It

protects sulbactam from degradation by a wide range of Ambler class A, C, and D serine β-

lactamases, which are produced by Acinetobacter and are a primary mechanism of

resistance to β-lactam antibiotics.[1][3] By inhibiting these enzymes, durlobactam restores

the antibacterial activity of sulbactam.[1]

The following diagram illustrates the mechanism of action of XACDURO®.
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Figure 1. Mechanism of Action of XACDURO®.

Quantitative Data
The efficacy and safety of XACDURO® were established in the pivotal Phase 3 ATTACK

(Acinetobacter Treatment Trial Against Colistin) clinical trial. This was a multicenter,

randomized, active-controlled, non-inferiority study.[4][5]

Efficacy Data from the ATTACK Trial
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The primary efficacy endpoint was 28-day all-cause mortality in patients with carbapenem-

resistant Acinetobacter infections.[4][5]

Outcome XACDURO® (n=63) Colistin (n=62)
Treatment
Difference (95% CI)

28-Day All-Cause

Mortality
19% (12/63) 32.3% (20/62) -13.2% (-30.0 to 3.5)

Clinical Cure at Test of

Cure
61.9% 40.3%

Data from the

ATTACK Phase 3

clinical trial.[5][6][7]

XACDURO® met the pre-specified non-inferiority margin of 20% for the primary endpoint of 28-

day all-cause mortality.[4][5] Furthermore, a significant difference in clinical cure rates was

observed in favor of XACDURO®.[4]

Safety Data from the ATTACK Trial
The primary safety endpoint was the incidence of nephrotoxicity.

Adverse Event XACDURO® (n=91) Colistin (n=85)

Nephrotoxicity 13% (12/91) 38% (32/85)

Serious Adverse Events 40% (36/91) 49% (42/86)

Treatment Discontinuation due

to Adverse Events
11% (10/91) 16% (14/86)

Data from the ATTACK Phase

3 clinical trial.[5]

XACDURO® demonstrated a favorable safety profile with a statistically significant lower

incidence of nephrotoxicity compared to colistin.[4][5]
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Experimental Protocols
ATTACK Trial Design
The ATTACK trial was a Phase 3, multicenter, randomized, active-controlled, non-inferiority

study designed to evaluate the efficacy and safety of XACDURO® versus colistin in patients

with serious infections caused by carbapenem-resistant Acinetobacter baumannii-calcoaceticus

complex.[5][8]

Patient Population: Hospitalized adults (≥18 years) with documented hospital-acquired

bacterial pneumonia, ventilator-associated bacterial pneumonia, ventilated pneumonia, or

bloodstream infections caused by carbapenem-resistant Acinetobacter.[7][8]

Randomization: Patients were randomized in a 1:1 ratio to receive either XACDURO® or

colistin.[5]

Intervention Arms:

XACDURO® Arm: 1 g of sulbactam and 1 g of durlobactam administered intravenously

(IV) over 3 hours every 6 hours.[6][7]

Colistin Arm: 2.5 mg/kg colistin IV over 30 minutes every 12 hours.[6]

Background Therapy: All patients in both arms received imipenem/cilastatin as

background therapy.[5][8]

Treatment Duration: 7 to 14 days.[6]

Primary Endpoints:

Efficacy: 28-day all-cause mortality in patients with laboratory-confirmed carbapenem-

resistant Acinetobacter.[5]

Safety: Incidence of nephrotoxicity.[5]

The following diagram outlines the experimental workflow of the ATTACK trial.
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Experimental Workflow of the ATTACK Phase 3 Trial
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Figure 2. ATTACK Trial Experimental Workflow.

Conclusion
XACDURO® represents a significant advancement in the treatment of serious infections

caused by carbapenem-resistant Acinetobacter baumannii-calcoaceticus complex. Its targeted
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mechanism of action, demonstrated non-inferiority to colistin in terms of mortality, superior

clinical cure rates, and a more favorable safety profile, particularly with regard to nephrotoxicity,

make it a valuable addition to the antimicrobial armamentarium. The robust data from the

ATTACK trial provide strong evidence for its clinical utility in a patient population with limited

therapeutic options. Further research may explore its potential role in other types of infections

and against other multidrug-resistant organisms.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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